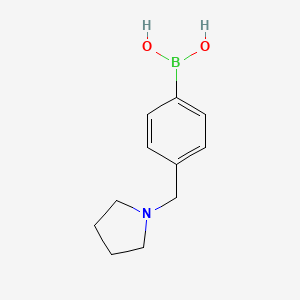

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO2 It is characterized by the presence of a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a boronic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-(bromomethyl)phenylboronic acid with pyrrolidine. The reaction is typically carried out in a solvent such as tetrahydrofuran or dichloromethane at room temperature. Triethylamine is often used as a base to facilitate the reaction. The reaction mixture is stirred for a few hours, and the product is then isolated by concentration under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and optimized reaction times to ensure high yields and purity. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction Reactions: The pyrrolidinyl group can undergo reduction reactions to form secondary amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major products are phenols or quinones.

Reduction: The major products are secondary amines.

Aplicaciones Científicas De Investigación

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid has several scientific research applications:

Biology: It is studied for its potential as a ligand in biological assays and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the development of advanced materials, including polymers and sensors.

Mecanismo De Acción

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the pyrrolidinyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.

4-(Pyrrolidin-1-ylmethyl)phenylboronic ester: Similar structure but with an ester group instead of a boronic acid group.

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid pinacol ester: Similar structure but with a pinacol ester group.

Uniqueness

This compound is unique due to the presence of both a boronic acid group and a pyrrolidinyl group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis

Actividad Biológica

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a boronic acid functional group, which enables it to participate in various biochemical reactions, particularly in the synthesis of boronic esters and as a building block in organic synthesis.

- Molecular Formula : C11H16BNO2

- CAS Number : 1036991-20-4

- IUPAC Name : [4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

The biological activity of this compound primarily stems from its ability to form complexes with diols, which is crucial for its interaction with various biological targets. The boronic acid moiety can undergo reversible binding with cis-diols found in carbohydrates and glycoproteins, influencing cellular processes such as signaling pathways and enzyme activities.

1. Drug Discovery

This compound has been investigated for its potential as a precursor in drug development, particularly for designing enzyme inhibitors and receptor modulators. Its ability to selectively bind to specific biomolecules makes it a valuable tool in targeting disease mechanisms.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenylboronic acids, including derivatives like this compound. Research indicates that these compounds can disrupt bacterial cell structures by forming aggregates through interactions with glycolipids on bacterial surfaces, leading to increased bacterial death rates .

3. Cancer Treatment

The compound has shown promise in cancer therapy, particularly when incorporated into drug delivery systems. For instance, phenylboronic acid-modified nanoparticles have been developed to enhance the delivery of chemotherapeutic agents like doxorubicin. These nanoparticles demonstrated improved tumor targeting and reduced side effects compared to free drugs .

Case Study 1: Bacterial Detection

A study reported the use of phenylboronic acids for rapid bacterial detection. The aggregation of bacteria due to the interaction with phenylboronic acid groups facilitated sensitive detection methods, which could be pivotal in clinical diagnostics .

Case Study 2: Nanoparticle Drug Delivery

Research on elastin-like polypeptide nanoparticles incorporated with phenylboronic acid showed that these systems could effectively deliver doxorubicin to tumors while minimizing systemic toxicity. The study highlighted the importance of the boronic acid's interaction with sialic acids overexpressed on cancer cells for enhanced uptake .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds.

| Compound | Biological Activity | Key Applications |

|---|---|---|

| This compound | Antibacterial, Anticancer | Drug discovery, diagnostics |

| 3-Methoxyphenylboronic acid | Moderate antibacterial | Plant biology research |

| Phenylboronic acid | Antibacterial, enzyme inhibition | Organic synthesis |

Propiedades

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHLRYOCYRFLMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.